molecular formula C10H14N2O2 B592225 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1153949-11-1

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Cat. No.: B592225
CAS No.: 1153949-11-1
M. Wt: 194.234
InChI Key: BESFCRTTXQYNBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: is an organic compound with the chemical formula C10H14N2O2 . It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .

Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Safety and Hazards

“tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of baricitinib , a drug that targets Janus kinases (JAKs), particularly JAK1 and JAK2 . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are important for hematopoiesis and immune cell function .

Mode of Action

As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s ability to inhibit JAK1 and JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, reducing inflammation and other responses mediated by this pathway .

Biochemical Pathways

Given its role in the synthesis of baricitinib , it can be inferred that it indirectly affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, the downstream effects include reduced inflammation and modulation of immune response .

Pharmacokinetics

As a chemical precursor in the synthesis of baricitinib , its properties may contribute to the overall pharmacokinetic profile of the final drug .

Result of Action

As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s therapeutic effects, which include reduced inflammation and modulation of immune response .

Action Environment

It is known that this compound should be stored under inert gas at a temperature between 0-10°c . This suggests that factors such as oxygen exposure and temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine in the presence of anhydrous tetrahydrofuran (THF) under nitrogen protection[2][2]. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals[2][2].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl 3-methyleneazetidine-1-carboxylate
  • 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
  • tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate

Comparison: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFCRTTXQYNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671859
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153949-11-1
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.0 M potassium tert-butoxide in tetrahydrofuran (30.7 mL, 0.0307 mol) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (5.20 mL, 0.0322 mol) in tetrahydrofuran (39.12 mL). The reaction was warmed to room temperature and then cooled at 0° C. again. To the reaction mixture was added a solution of tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 0.029 mol, Aldrich: Cat. #696315) in tetrahydrofuran (7.82 mL). The reaction was allowed to warm to room temperature and stirred overnight. After quenched with water, the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and evaporated under reduced pressure. The crude mixture was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-70%) to give the desired product (5.40 g, 95%). LCMS (M+Na)+: m/z=217.1.
Quantity
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Yield
95%

Synthesis routes and methods II

Procedure details

Diethyl cyanomethyl phosphate (745 g, 4.20 mol, 1.20 equiv) and anhydrous tetrahydrofuran (THF, 9 L) were added to a four-neck flask equipped with a thermowell, an addition funnel and the nitrogen protection tube at room temperature. The solution was cooled with an ice-methanol bath to −14° C. and a 1.0 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF, 3.85 L, 3.85 mol, 1.1 equiv) was added over 20 min keeping the reaction temperature below −5° C. The resulting reaction mixture was stirred for 3 h at −10° C. and a solution of 1-tert-butoxycarbonyl-3-azetidinone (600 g, 3.50 mol) in anhydrous tetrahydrofuran (THF, 2 L) was added over 2 h keeping the internal temperature below −5° C. The reaction mixture was stirred at −5 to −10° C. over 1 h and then slowly warmed up to room temperature and stirred at room temperature for overnight. The reaction mixture was then diluted with water (4.5 L) and saturated aqueous sodium chloride solution (NaCl, 4.5 L) and extracted with ethyl acetate (EtOAc, 2×9 L). The combined organic layers were washed with brine (6 L) and dried over anhydrous sodium sulfate (Na2SO4). The solvent was removed under reduced pressure and the residue was diluted with dichloromethane (CH2Cl2, 4 L) before being absorbed onto silica gel (SiO2, 1.5 Kg). The crude product, which was absorbed on silica gel, was purified by flash column chromatography (SiO2, 3.5 Kg, 0-25% EtOAc/hexanes gradient elution) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 414.7 g, 679.8 g theoretical, 61% yield) as a white solid. For 2: 1H NMR (300 MHz, CDCl3) δ 5.40 (m, 1H), 4.70 (m, 2H), 4.61 (m, 2H), 1.46 (s, 9H) ppm; C10H14N2O2 (MW, 194.23), LCMS (EI) m/e 217 (M++Na).
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745 g
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4.5 L
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4.5 L
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Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (2.03 g, 21.1 mmol) in tetrahydrofuran (20 mL) was mixed with diethyl cyanomethylphosphonate (3.54 g, 20.0 mmol) in tetrahydrofuran (20 mL) under cooling with ice and stirred for 30 minutes. The reaction mixture was mixed with tert-butyl 3-oxoazetidine-1-carboxylate (2.96 g, 17.3 mmol) obtained in Reference Synthetic Examplea 112 in-tetrahydrofuran (20 mL) under cooling with ice and then stirred at room temperature for 1 day. After addition of water, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 (v/v)) to give the title compound as a colorless solid (1.93 g, yield 58%).
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2.03 g
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reactant
Reaction Step One
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3.54 g
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20 mL
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Customer
Q & A

Q1: What is the significance of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in pharmaceutical synthesis?

A1: this compound serves as a key intermediate in the synthesis of baricitinib []. Baricitinib is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and alopecia areata. This compound's structure, specifically the cyanomethylene azetidine moiety, is crucial for its interaction with the JAK enzyme active site. The provided research article [] outlines an environmentally friendly and efficient synthetic method for producing this important pharmaceutical intermediate.

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